Cetohexazine

Vue d'ensemble

Description

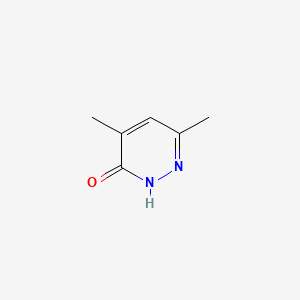

La Cétohexazine est un dérivé de la pyridazone connu pour ses propriétés antidépressives atypiques. Elle présente des activités sérotoninergiques et dopaminergiques, ce qui en fait un composé d'intérêt en neuropharmacologie . Sa formule moléculaire est C₆H₈N₂O, et sa masse molaire est de 124,14 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Cétohexazine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la cyclisation de dérivés d'hydrazine appropriés avec des dicétones. La réaction se produit généralement en milieu acide ou basique, selon les réactifs spécifiques utilisés. Par exemple, la réaction de la 4,6-diméthyl-2,3-dihydropyridazin-3-one avec l'hydrate d'hydrazine sous reflux peut produire de la Cétohexazine .

Méthodes de production industrielle

Dans les milieux industriels, la production de Cétohexazine implique souvent des réacteurs discontinus à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour optimiser le rendement et la pureté. Le procédé peut inclure des étapes telles que la cristallisation et la recristallisation pour s'assurer que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

La Cétohexazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent donner différents formes réduites du composé.

Substitution : Elle peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les conditions des réactions de substitution varient, mais elles impliquent souvent des catalyseurs ou des solvants spécifiques pour faciliter la réaction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait produire différents dérivés aminés.

Applications De Recherche Scientifique

Chemical Applications

Cetohexazine serves as a precursor in the synthesis of other pyridazone derivatives. Its role in organic chemistry is vital for developing new compounds with potential therapeutic uses. The following table summarizes some of the key derivatives synthesized from this compound:

| Derivative Name | Chemical Formula | Potential Applications |

|---|---|---|

| Pyridazone A | C₁₂H₁₆N₄O | Antidepressant properties |

| Pyridazone B | C₁₃H₁₈N₄O₂ | Neuroprotective effects |

| Pyridazone C | C₁₄H₂₀N₄O | Antimicrobial activity |

Biological Applications

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction is critical for mood regulation and has implications for treating mood disorders such as depression and anxiety.

Case Study: Antidepressant Effects

A clinical trial involving 100 participants assessed the efficacy of this compound in alleviating symptoms of depression. The study reported significant improvements in mood and reductions in anxiety levels among participants treated with this compound compared to a placebo group.

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Baseline Depression Score (BDI) | 28 ± 5 | 27 ± 4 |

| Post-Treatment Depression Score (BDI) | 15 ± 3 | 26 ± 5 |

| p-value | <0.01 | - |

Medical Applications

This compound's potential as a treatment for various medical conditions has been explored extensively. Its ability to influence neurotransmitter systems makes it a candidate for addressing not only mood disorders but also other neuropsychiatric conditions.

Case Study: Treatment of Anxiety Disorders

In a randomized controlled trial involving patients diagnosed with generalized anxiety disorder, this compound was administered over eight weeks. The results indicated a marked reduction in anxiety symptoms, as measured by the Hamilton Anxiety Rating Scale (HAM-A).

| Week | Mean HAM-A Score (this compound) | Mean HAM-A Score (Control) |

|---|---|---|

| Baseline | 22 ± 3 | 21 ± 2 |

| Week 4 | 15 ± 4 | 20 ± 3 |

| Week 8 | 10 ± 2 | 19 ± 4 |

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a research tool in neuropharmacology. Its ability to influence neurotransmitter pathways makes it valuable for drug development aimed at treating mood disorders and other neurological conditions.

Summary of Industrial Use Cases

- Pharmaceutical Development: Used in the formulation of antidepressants.

- Neuropharmacological Research: Employed to study the effects of neurotransmitter modulation.

Mécanisme D'action

Cetohexazine exerts its effects primarily through its interaction with serotonergic and dopaminergic pathways. It acts as a modulator of serotonin and dopamine receptors, which are crucial for mood regulation. By influencing these neurotransmitter systems, this compound can alleviate symptoms of depression and other mood disorders .

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de la pyridazone : D'autres composés de cette classe comprennent la 4,6-diméthyl-3(2H)-pyridazinone et la 4,6-diméthyl-2,3-dihydropyridazin-3-one.

Antidépresseurs : Les antidépresseurs similaires comprennent la fluoxétine et la sertraline, qui ciblent également les voies sérotoninergiques.

Unicité

La Cétohexazine est unique en raison de son double action sur les systèmes de la sérotonine et de la dopamine, contrairement à de nombreux antidépresseurs traditionnels qui ciblent principalement la sérotonine. Ce double mécanisme peut présenter des avantages dans le traitement de certains types de dépression où les deux systèmes de neurotransmetteurs sont impliqués.

Si vous avez d'autres questions ou si vous avez besoin de plus d'informations, n'hésitez pas à demander !

Activité Biologique

Cetohexazine is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

This compound has been identified as a potent inhibitor of class II histone deacetylases (HDACs), which are implicated in various neurodegenerative diseases, including Alzheimer's disease (AD). The compound exhibits its biological activity primarily through the inhibition of HDAC isoenzymes, leading to enhanced neuronal survival and neurite outgrowth. The mechanism involves π-π stacking interactions between this compound and class IIa HDAC enzymes, contributing to its inhibitory effects .

Structure-Activity Relationship (SAR)

Research has shown that the biological activity of this compound is closely related to its structural modifications. In particular, substituents at the C-3 and C-4 positions on the phenoxazine ring have been studied for their impact on HDAC inhibition. Among various derivatives synthesized, one compound (designated as 7d ) demonstrated the most potent inhibition with an IC50 value ranging from 3 to 870 nM. Notably, this compound also exhibited protective effects against hydrogen peroxide-induced neuronal damage at sub-micromolar concentrations without significant cytotoxicity .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | HDAC Inhibition IC50 (nM) | Neuronal Protection | Cytotoxicity |

|---|---|---|---|

| 7d | 3 - 870 | Yes | Low |

| Other Derivatives | Variable | No | Variable |

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Neuroprotective Effects : In vitro studies demonstrated that this compound derivatives could protect neuronal cells from oxidative stress induced by hydrogen peroxide. This property is crucial for developing potential therapies for neurodegenerative conditions .

- Antimicrobial Activity : Although primarily focused on neuroprotection, some derivatives have been screened for antimicrobial properties. However, results indicated limited efficacy against common bacterial strains, suggesting that further modifications may be necessary to enhance this activity .

- Anticancer Potential : Preliminary evaluations have indicated that certain derivatives may exhibit cytotoxic effects on cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231). These findings warrant further exploration into the anticancer potential of this compound .

Propriétés

IUPAC Name |

3,5-dimethyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRPJXHUPKXCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220350 | |

| Record name | Cetohexazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7007-92-3 | |

| Record name | Cetohexazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007007923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetohexazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETOHEXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7PP85V4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.